5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a furan ring and substituted with a bromophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of ethyl isothiocyanate with an appropriate aldehyde or ketone under basic conditions.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as a bromophenyl-substituted furan.
Final Coupling: The final step involves the coupling of the thiazolidinone and furan rings through a methylene bridge, typically using a condensation reaction with formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the extent and site of oxidation.
Reduced Derivatives: Reduced forms with hydrogenated functional groups.
Substituted Derivatives: Compounds with different substituents replacing the bromophenyl group.
Scientific Research Applications
5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Furan Derivatives: Compounds containing the furan ring, such as furfural and furanocoumarins, known for their chemical reactivity and biological properties.
Uniqueness
5-((5-(4-Bromophenyl)-2-furyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of thiazolidinone and furan rings, along with the bromophenyl substitution. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H12BrNO2S2 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12BrNO2S2/c1-2-18-15(19)14(22-16(18)21)9-12-7-8-13(20-12)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3/b14-9+ |
InChI Key |
VMYVJNSJXUHGJS-NTEUORMPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |
Origin of Product |
United States |
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